Cas no 1443335-99-6 (1-(3,5-difluoro-2-propoxyphenyl)propan-1-one)

1-(3,5-difluoro-2-propoxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one
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- MDL: MFCD22373516
- インチ: 1S/C12H14F2O2/c1-3-5-16-12-9(11(15)4-2)6-8(13)7-10(12)14/h6-7H,3-5H2,1-2H3
- InChIKey: OJCWQRISDNXDDE-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(F)=CC(F)=C1OCCC)(=O)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
1-(3,5-difluoro-2-propoxyphenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB433978-1 g |
3',5'-Difluoro-2'-n-propoxypropiophenone |
1443335-99-6 | 1g |
€610.80 | 2023-06-16 | ||
abcr | AB433978-1g |
3',5'-Difluoro-2'-n-propoxypropiophenone; . |
1443335-99-6 | 1g |
€1621.70 | 2025-02-15 | ||
Ambeed | A194875-1g |
1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one |
1443335-99-6 | 97% | 1g |
$441.0 | 2024-04-23 | |
Crysdot LLC | CD12142496-1g |
1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one |
1443335-99-6 | 97% | 1g |
$437 | 2024-07-23 | |
abcr | AB433978-5 g |
3',5'-Difluoro-2'-n-propoxypropiophenone |
1443335-99-6 | 5g |
€1373.40 | 2023-06-16 | ||
abcr | AB433978-5g |
3',5'-Difluoro-2'-n-propoxypropiophenone |
1443335-99-6 | 5g |
€1373.40 | 2023-09-04 | ||
Crysdot LLC | CD12142496-5g |
1-(3,5-Difluoro-2-propoxyphenyl)propan-1-one |
1443335-99-6 | 97% | 5g |
$1177 | 2024-07-23 |
1-(3,5-difluoro-2-propoxyphenyl)propan-1-one 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
1-(3,5-difluoro-2-propoxyphenyl)propan-1-oneに関する追加情報
Introduction to 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one (CAS No. 1443335-99-6)
1-(3,5-difluoro-2-propoxyphenyl)propan-1-one (CAS No. 1443335-99-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of aryl ketones and is characterized by a propoxy-substituted difluorophenyl group attached to a propanone moiety. The presence of fluorine atoms and the propoxy group imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The molecular formula of 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one is C12H13F2O2, with a molecular weight of approximately 227.23 g/mol. The compound's structure includes a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a propoxy group at the 2 position, and a propanone group attached to the benzene ring. This combination of functional groups provides a versatile platform for chemical modifications, enabling researchers to explore a wide range of derivatives with enhanced pharmacological profiles.
In recent years, there has been increasing interest in the biological activities of aryl ketones, particularly those containing fluorine substituents. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, which are crucial for the development of effective therapeutic agents. Studies have shown that 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one exhibits promising activity in various biological assays, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-Inflammatory Activity: One of the key areas of research for 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, in vivo studies using animal models have shown that 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one can reduce inflammation in conditions such as arthritis and colitis. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases.
Anti-Cancer Activity: Another significant area of research is the anti-cancer activity of 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Mechanistic studies have revealed that 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one can modulate multiple signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway and the MAPK pathway. These findings indicate that this compound may have potential as a novel anti-cancer agent.
Neuroprotective Effects: The neuroprotective properties of 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one have also been investigated. Studies have shown that this compound can protect neurons from oxidative stress-induced damage and reduce neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these neuroprotective effects may involve the activation of antioxidant defense systems and the inhibition of pro-inflammatory cytokines.
In addition to its biological activities, the chemical synthesis of 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one has been optimized to improve yield and purity. Various synthetic routes have been developed, including nucleophilic substitution reactions and electrophilic aromatic substitution reactions. These synthetic methods provide a robust foundation for large-scale production and further drug development efforts.
The safety profile of 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one
In conclusion, 1-(3,5-difluoro-2-propoxyphenyl)propan-1-one1443335-99-6) is a promising compound with diverse biological activities that warrant further investigation. Its potential applications in anti-inflammatory, anti-cancer, and neuroprotective therapies make it an attractive candidate for drug discovery and development. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
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